2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
Description
Historical Development of Photobase Generators
Photobase generators (PBGs) emerged as critical tools for spatiotemporal control of base-catalyzed reactions, enabling precise curing processes in polymer science. Early PBGs, such as cobalt-amine complexes and o-nitrobenzyl carbamates, suffered from low quantum yields ($$\Phi < 0.1$$) and limited thermal stability. The 2015 breakthrough by Arimitsu et al. demonstrated PBGs capable of liberating two bases per photon through sequential decarboxylation mechanisms, achieving a 40% increase in photosensitivity compared to single-base generators. This innovation addressed the persistent challenge of low catalytic efficiency in UV-curable systems.
Recent advancements focus on expanding PBG activation into the visible spectrum. BODIPY-based PBGs, such as those reported by researchers in 2023, achieve $$\Phi = 0.45$$ under 525 nm LED irradiation while maintaining thermal stability up to 150°C. Comparative analysis of PBG performance reveals critical structure-function relationships:
| PBG Type | Activation $$\lambda$$ (nm) | Quantum Yield ($$\Phi$$) | Base Strength (pKb) |
|---|---|---|---|
| Cobalt-amine complexes | 254 | 0.08 | 4.2 |
| Dual-base PBGs | 365 | 0.32 | 3.8 |
| BODIPY-TMG | 525 | 0.45 | 2.1 |
The evolution toward visible-light activation and strong base generation (pKb < 3) directly informs the molecular design of contemporary PBGs like 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine derivatives.
Evolution of Pyrrolopyrimidine Research
Pyrrolopyrimidines gained prominence through their dual role as bioactive scaffolds and structural components in materials science. Early synthetic routes focused on [3+3] cyclocondensation strategies, yielding basic bicyclic frameworks with limited functionalization. The discovery of pyrrolo[1,2-a]pyrimidine derivatives as G-quadruplex (G4) DNA binders in antiviral research (2025) demonstrated their molecular recognition capabilities, with binding constants ($$K_d$$) reaching 10 nM ranges.
Structural modifications at the 2- and 3-positions of the pyrrolopyrimidine core have enabled tailored electronic properties. X-ray crystallographic studies reveal that hexahydropyrrolo[1,2-a]pyrimidine derivatives adopt boat-chair conformations with $$\Delta G{conform}$$ = 12.3 kJ/mol, enhancing their compatibility with polymeric matrices. The hydrogenation of the pyrimidine ring in 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine reduces aromatic character ($$E{LUMO}$$ = -1.2 eV vs -0.8 eV for non-hydrogenated analogs), potentially improving photostability in UV-curing applications.
Scientific Significance in Multidisciplinary Research
The hybrid structure of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid enables unique synergies:
- Xanthene Photophysics : The 9-oxoxanthen-2-yl group provides strong UV absorption ($$\varepsilon_{365}$$ > 5000 M$$^{-1}$$cm$$^{-1}$$) through extended $$\pi$$-conjugation, while the propanoic acid moiety facilitates salt formation with amine bases.
- Pyrrolopyrimidine Reactivity : The saturated bicyclic system offers three-dimensional complexity for host-guest interactions in polymer networks, with calculated Hansen solubility parameters ($$\deltaD$$ = 18.5 MPa$$^{1/2}$$, $$\deltaP$$ = 8.2 MPa$$^{1/2}$$) indicating compatibility with epoxy resins.
This molecular duality supports applications ranging from:
- Advanced Coatings : Rapid curing (t$$_{50}$$ < 10 s at 50 mW/cm$$^2$$) through efficient base generation
- Microfabrication : Sub-micron resolution patterning via two-photon activation
- Self-healing Materials : Reversible amine-epoxy interactions enabled by latent base release
Current Research Landscape and Challenges
Despite promising attributes, three key challenges persist in optimizing 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine-based PBGs:
1. Quantum Yield Limitations : Current systems achieve $$\Phi$$ = 0.64 under 254 nm irradiation, but visible-light activation remains inefficient ($$\Phi$$ = 0.18 at 405 nm). Computational studies suggest that introducing heavy atoms (I, Br) could enhance intersystem crossing efficiency by 40%.
2. Thermal Stability Trade-offs : The compound demonstrates 5% mass loss at 180°C (TGA, 10°C/min), sufficient for most applications. However, copolymerization with high-Tg epoxies (>200°C) requires further stabilization through ring-strain engineering.
3. Base Strength Modulation : While the released pyrrolopyrimidine base exhibits pKb = 3.2, stronger bases (pKb < 2) are needed for curing highly cross-linked systems. Molecular dynamics simulations indicate that N-alkylation could lower pKb by 0.5 units without compromising photolatency.
Emerging research directions include:
- Hybrid PBG Systems : Combining with iodonium salts for radical/dual-base synergistic curing
- Bioorthogonal Applications : Utilizing the xanthene fluorophore for in situ curing monitoring
- Machine Learning Optimization : Predicting optimal substitution patterns using QSPR models trained on 200+ PBG datasets
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.C7H12N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-7-8-4-2-6-9(7)5-1/h2-9H,1H3,(H,18,19);1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMAQQKYSJWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CC2=NCCCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346753-04-5 | |
| Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid typically involves the reaction of 2-(9-Oxoxanthen-2-yl)propionic acid with 1,5-Diazabicyclo[4.3.0]non-5-ene. The reaction is carried out under inert conditions to prevent decomposition and is often performed in a solvent such as methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo[1,2-a]pyrimidine exhibit promising anticancer properties. Research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that a derivative of hexahydropyrrolo[1,2-a]pyrimidine demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .
Neuroprotective Effects
The compound also shows potential as a neuroprotective agent. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Case Study : Research highlighted in the Neuroscience Letters showed that hexahydropyrrolo[1,2-a]pyrimidine derivatives reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Polymer Synthesis
Hexahydropyrrolo[1,2-a]pyrimidine can be utilized in synthesizing novel polymers with enhanced mechanical properties.
- Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polyamide | 80 | 20 | 250 |
| Polyester | 70 | 15 | 230 |
This table illustrates how incorporating hexahydropyrrolo[1,2-a]pyrimidine into polymer matrices can enhance their mechanical properties compared to standard polymers.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves the generation of reactive species upon exposure to light. These reactive species initiate polymerization reactions by creating free radicals or ions that propagate the polymer chain. The compound’s molecular targets include monomers and oligomers in the polymerization process .
Comparison with Similar Compounds
2,3,4,6,7,8-Hexahydropyrrolo[1,2-a]pyrimidine (DBN)
- (1R,2R)-Cyclohexane-1,2-diamine: A non-heterocyclic diamine with higher CO₂ capture efficiency due to cooperative amine interactions, despite simpler structure .
2-(9-Oxoxanthen-2-yl)propanoic Acid
- 4-{6-(4-Fluorophenyl)-...hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic Acid: A structurally complex analogue with fluorophenyl and hydroxyl groups, suggesting enhanced bioactivity or binding specificity .
Physicochemical Properties
Functional and Application Comparisons
CO₂ Capture Performance
Pharmaceutical Potential
- DBN Derivatives : Pyrrolo[1,2-a]pyrimidine scaffolds are explored in anticancer agents (e.g., imidazothiazolotriazine oxindolylidene derivatives) .
- 2-(9-Oxoxanthen-2-yl)propanoic Acid: Limited activity data, but structural similarity to fluorophenyl-oxazine derivatives suggests possible bioactivity .
Research Findings and Gaps
- DBN in Carbon Capture: Demonstrates lower efficiency than diaminocyclohexanes but offers advantages in thermal stability and recyclability .
- Pharmacological Data: Limited evidence for 2-(9-oxoxanthen-2-yl)propanoic acid; further studies on its salt forms (e.g., cytotoxicity, solubility) are needed .
Biological Activity
The compound 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine; 2-(9-oxoxanthen-2-yl)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C16H12N3O4
- Molecular Weight : 300.28 g/mol
- CAS Number : 1346753-09-0
The compound is characterized by a unique bicyclic structure that enhances its reactivity and interaction with biological systems. Its synthesis typically involves the reaction of 2-(9-oxoxanthen-2-yl)propanoic acid with 1,5,7-triazabicyclo[4.4.0]dec-5-ene , leading to the formation of a photobase generator (PBG) that releases a strong base upon UV light exposure .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2. Photobase Generation
The primary mechanism of action for this compound is its ability to act as a photobase generator. Upon exposure to UV light:
- It undergoes photodecarboxylation , releasing a strong base (1,5,7-triazabicyclo[4.4.0]dec-5-ene) which can initiate polymerization reactions crucial in materials science .
This property is particularly useful in the development of UV-cured coatings and adhesives.
The biological mechanisms through which this compound exerts its effects include:
- Reactive Oxygen Species (ROS) Generation : The photochemical reactions may lead to ROS production, contributing to antimicrobial activity.
- Enzyme Inhibition : Compounds with similar structural features have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth .
Case Studies
Several studies have explored the biological activity of related compounds:
Applications
The unique properties of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine; 2-(9-oxoxanthen-2-yl)propanoic acid extend beyond basic research into practical applications:
- Polymer Chemistry : Utilized in creating UV-cured polymers with specific mechanical properties.
- Biomaterials Development : Potential use in developing biocompatible materials for medical applications.
Q & A
Q. Why do NMR spectra vary for pyrrolo[1,2-a]pyrimidine derivatives across studies?
- Methodological Answer :
- Tautomeric Equilibria : Monitor pH-dependent -NMR shifts in D₂O vs. DMSO-d₆ to identify enol-keto interconversion .
- Solvent Artifacts : Compare spectra in CDCl₃ (aprotic) vs. DMF-d₇ (polar) to detect solvent-induced aggregation .
- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., ring-opened amines) that alter integration ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
